2-(methylsulfinyl)ethanamine 2-(methylsulfinyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 49773-19-5
VCID: VC3800166
InChI: InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3
SMILES: CS(=O)CCN
Molecular Formula: C3H10ClNOS
Molecular Weight: 143.64 g/mol

2-(methylsulfinyl)ethanamine

CAS No.: 49773-19-5

Cat. No.: VC3800166

Molecular Formula: C3H10ClNOS

Molecular Weight: 143.64 g/mol

* For research use only. Not for human or veterinary use.

2-(methylsulfinyl)ethanamine - 49773-19-5

Specification

CAS No. 49773-19-5
Molecular Formula C3H10ClNOS
Molecular Weight 143.64 g/mol
IUPAC Name 2-methylsulfinylethanamine
Standard InChI InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3
Standard InChI Key TWZPEKSMCMSPOB-UHFFFAOYSA-N
SMILES CS(=O)CCN
Canonical SMILES CS(=O)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-(Methylsulfinyl)ethanamine (CAS 60501-55-5) has the molecular formula C₃H₁₀ClNOS and a molecular weight of 143.636 g/mol . The sulfinyl group introduces chirality, with the sulfur atom acting as a stereocenter, enabling enantiomeric forms that may exhibit distinct biological activities. Key physicochemical parameters include:

PropertyValue
Exact Mass143.017 g/mol
Polar Surface Area (PSA)62.3 Ų
LogP (Partition Coefficient)1.69
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

These properties suggest moderate hydrophobicity and significant polarity, facilitating solubility in polar solvents like water or ethanol . The compound’s stability under varying pH and temperature conditions remains under investigation.

Synthesis and Industrial Production

Synthetic Routes

While direct synthesis protocols for 2-(methylsulfinyl)ethanamine are sparsely documented, analogous methods for sulfonyl derivatives provide foundational insights. A patented approach for synthesizing 2-(methylsulfonyl)ethanamine hydrochloride involves:

  • Alkylation: Reacting 2-chloroethylamine with sodium methyl mercaptide to form 2-(methylthio)ethanamine.

  • Oxidation: Treating the sulfide intermediate with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide .

  • Salt Formation: Isolating the product as a hydrochloride salt using ethanol or diethyl ether as solvents .

For sulfinyl derivatives, oxidation must be carefully controlled to avoid over-oxidation to sulfonyl groups. Transition metal-free catalytic systems, such as N-heterocyclic carbene (NHC)-based potassium complexes, have shown promise in minimizing side reactions in analogous syntheses .

Industrial-Scale Considerations

Large-scale production requires optimization of:

  • Stoichiometry: Maintaining a 1.1–1.3 molar ratio of oxidant to sulfide precursor.

  • Temperature: Reactions typically proceed at 0–25°C to balance reaction rate and selectivity.

  • Purification: Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

CompoundV600EBRAF Inhibition (%)IC₅₀ (µM)
12e98.24 ± 0.440.84
12l98.75 ± 0.580.49

These compounds modulate cell cycle progression and induce apoptosis in cancer cells . The sulfinyl group in 2-(methylsulfinyl)ethanamine could similarly enhance membrane permeability or target engagement, warranting further exploration.

Antimicrobial and Anti-inflammatory Hypotheses

Sulfinyl-containing compounds often exhibit antimicrobial and anti-inflammatory effects due to their ability to:

  • Disrupt microbial cell membranes via polar interactions.

  • Inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .
    While specific studies on 2-(methylsulfinyl)ethanamine are lacking, its structural analogs support these hypothetical mechanisms.

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

  • Chiral Resolution: Separating enantiomers for stereospecific applications.

  • Stability: Addressing decomposition under acidic or oxidative conditions.

Biological Profiling

Priority research areas include:

  • In vitro Screening: Assessing cytotoxicity, antimicrobial activity, and kinase inhibition.

  • Pharmacokinetics: Evaluating oral bioavailability and metabolic pathways.

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